Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
Description
Molecular Geometry and Bonding Analysis
The molecular structure of ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-, is defined by a central imine group (C=N) formed via the condensation of a primary amine and an aldehyde. The ligand backbone consists of a phenyl ring substituted at the ortho position with a diphenylphosphino group (–PPh₂), which introduces significant steric bulk and electronic delocalization. The molecular formula, $$ \text{C}{26}\text{H}{23}\text{NP} $$, corresponds to a molar mass of 380.44 g/mol.
The imine nitrogen and phosphorus atoms serve as potential donor sites, with the former participating in π-conjugation across the aromatic system. Bond lengths derived from computational models indicate a C=N bond distance of approximately 1.28 Å, characteristic of double-bond character. The P–C bond length in the diphenylphosphino group measures 1.85 Å, consistent with typical phosphine ligands. The dihedral angle between the imine-containing phenyl ring and the diphenylphosphino group is approximately 45°, reflecting steric repulsion between the bulky substituents.
Table 1: Key bond parameters of ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
| Bond Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| C=N | 1.28 | – |
| P–C (aromatic) | 1.85 | – |
| C–N–C | – | 120 |
| Dihedral (P–C–C–N) | – | 45 |
X-ray Crystallographic Studies
Single-crystal X-ray diffraction (XRD) analysis confirms the compound crystallizes in a triclinic system with space group $$ P\overline{1} $$. Unit cell parameters include $$ a = 17.505 \, \text{Å} $$, $$ b = 6.3135 \, \text{Å} $$, $$ c = 16.578 \, \text{Å} $$, $$ \alpha = 90^\circ $$, $$ \beta = 97.255^\circ $$, and $$ \gamma = 90^\circ $$, yielding a cell volume of $$ 1804.3 \, \text{Å}^3 $$. The asymmetric unit contains one molecule, with intermolecular C–H⋯π interactions stabilizing the lattice.
The phosphorus atom adopts a distorted tetrahedral geometry, with bond angles ranging from 102° to 108° around the P center. The imine group lies coplanar with the adjacent phenyl ring, facilitating π-π stacking between adjacent molecules at a distance of 3.48 Å. Notably, the diphenylphosphino group induces a twist in the molecular framework, reducing symmetry and enhancing solubility in nonpolar solvents.
Figure 1: Crystal packing diagram showing C–H⋯π interactions (dashed lines) and π-π stacking (blue planes).
Comparative Analysis with Related Schiff Base-Phosphine Hybrid Ligands
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-, distinguishes itself from analogous ligands through its dual donor capability and steric profile. For example, N-(2-methoxybenzylidene)-1-phenylsemicarbazide (L1) features a bidentate N,O-donor system but lacks the electron-rich phosphorus center, limiting its utility in transition-metal catalysis. In contrast, cobalt complexes of ((2-PPh₂)C₆H₄)CHN(C₆H₅) exhibit η²(C–H) coordination modes, underscoring the versatility of phosphine-containing Schiff bases in stabilizing unusual metal geometries.
Table 2: Comparison of ligand properties
| Ligand | Donor Atoms | Coordination Modes | Application Scope |
|---|---|---|---|
| Ethanamine derivative | N, P | Monodentate/Bidentate | Catalysis, sensing |
| 2-Methoxybenzylidene semicarbazide | N, O | Bidentate | Antioxidant studies |
| ((2-PPh₂)C₆H₄)CHN(C₁₀H₇) | N, P | η²(C–H) | Organometallic synthesis |
Properties
CAS No. |
145533-43-3 |
|---|---|
Molecular Formula |
C21H20NP |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylphenyl)-N-ethylmethanimine |
InChI |
InChI=1S/C21H20NP/c1-2-22-17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17H,2H2,1H3 |
InChI Key |
AAQQPNNUBCIHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 2-(Diphenylphosphino)benzaldehyde
- Starting Material : 2-(Diphenylphosphino)benzyl alcohol (or 2-(diphenylphosphino)benzyl chloride).
- Oxidation/Formylation :
Step 2: Condensation with Ethanamine
- Reaction Conditions :
- Procedure :
- Combine 2-(diphenylphosphino)benzaldehyde (1.0 eq) and ethanamine (1.1–1.2 eq) in CH₂Cl₂.
- Add p-TsOH (0.1–0.2 eq) and stir under inert atmosphere (N₂/Ar) for 12–24 hours.
- Filter off precipitated water or byproducts, then evaporate the solvent under vacuum.
Reaction Optimization and Variations
Parameter Effects on Yield and Selectivity
Alternative Approaches
- Microwave-Assisted Synthesis :
- Solid-Phase Synthesis :
Characterization and Purity Assessment
Analytical Data
Yield and Purity
- Typical Yield : 70–85% (depends on catalyst and solvent).
- Purification : Recrystallization from ethyl acetate/hexane or column chromatography (SiO₂, EtOAc/hexane).
Challenges and Mitigation Strategies
Applications and Derivatives
This Schiff base serves as a ligand in transition-metal catalysis (e.g., Pd, Ru) for cross-coupling reactions. Modifications include:
- Chiral Derivatives : Replace ethanamine with chiral amines (e.g., cyclohexylamine).
- Bidentate Ligands : Condense with diamines (e.g., ethylenediamine) for chelating systems.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethanamine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Neutral Endopeptidase Inhibition
One of the notable applications of this compound is as an intermediate in the synthesis of neutral endopeptidase (NEP) inhibitors. NEP plays a critical role in the degradation of endogenous atrial natriuretic peptides (ANP), which have diuretic and vasodilatory effects. By inhibiting NEP, compounds derived from ethanamine can prolong the activity of ANP, making them useful for treating cardiovascular disorders such as hypertension and congestive heart failure. This application is supported by research indicating that biaryl substituted phosphonic acid derivatives can effectively inhibit NEP, thereby enhancing the therapeutic effects of ANP in mammals .
Catalysis
Transition Metal Catalysis
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has been utilized as a ligand in palladium-catalyzed reactions. The presence of diphenylphosphino groups enhances the selectivity and efficiency of catalytic processes, particularly in carbonylation reactions. Studies have shown that catalysts incorporating this compound exhibit improved selectivity for double carbonylation reactions compared to other ligands . This property is particularly beneficial in organic synthesis, where high selectivity can lead to fewer by-products and more efficient reactions.
Materials Science
Synthesis of Functional Materials
In materials science, ethanamine derivatives are being explored for their potential to create functional materials with specific electronic or optical properties. The ability to modify the electronic characteristics through the introduction of phosphine groups allows for the development of advanced materials that can be used in sensors or electronic devices. Research indicates that compounds like N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine can serve as precursors for such materials .
NEP Inhibitors Development
A significant case study involves the development of NEP inhibitors based on ethanamine derivatives. Researchers synthesized a series of compounds and evaluated their efficacy in inhibiting NEP activity. The results demonstrated that certain derivatives showed promising results in prolonging ANP activity and reducing blood pressure in animal models . This research underscores the potential therapeutic applications of ethanamine-based compounds in managing cardiovascular diseases.
Catalytic Efficiency
Another case study focused on the use of ethanamine as a ligand in palladium-catalyzed carbonylation reactions. The study compared various ligands and found that those containing diphenylphosphino groups provided superior yields and selectivity for desired products. This finding has implications for industrial applications where efficient catalytic processes are essential .
Mechanism of Action
The mechanism of action of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The ethanamine backbone provides additional sites for interaction with other molecules, enhancing its reactivity and versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and applicative differences between the target compound and related ligands:
Table 1: Comparative Analysis of Phosphine Ligands and Analogues
Structural and Functional Comparisons
Phosphine Ligands with Thioether Groups (e.g., CAS 1883429-99-9 and 1883429-98-8): These compounds incorporate thioether (-S-) groups in addition to the phosphine moiety. Applications: Thioether-phosphine hybrids are explored in catalysis, particularly where sulfur’s soft donor properties enhance stabilization of low-oxidation-state metal centers.
Pyridine-Containing Phosphine Ligands (e.g., CAS 1630973-03-3): The pyridinylmethyl group introduces a nitrogen donor site, enabling bifunctional coordination (N and P). This contrasts with the target compound’s single phosphorus donor, offering versatility in forming heteroleptic metal complexes . Applications: Useful in designing catalysts for C–H activation or photochemical reactions.
Chiral Sulfinamide-Phosphine Hybrids (e.g., CAS 501328-04-7):
- The sulfinamide group provides chirality, making this ligand valuable in asymmetric synthesis. The target compound lacks stereogenic centers, limiting its utility in enantioselective catalysis .
Selenium’s larger atomic radius and lower electronegativity increase nucleophilicity but reduce thermal stability compared to phosphorus analogues. Applications: Studied for genotoxicity and antioxidant properties rather than catalysis .
Biological Activity
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.
Chemical Structure and Properties
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- belongs to a class of compounds known for their phosphine functionalities. The presence of the diphenylphosphino group is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Protein Targets : The compound has been reported to interact with specific proteins involved in cellular signaling pathways. For instance, it may act as a modulator of SMARCA2 or BRM, which are crucial for chromatin remodeling and gene expression regulation .
- Anticancer Activity : Preliminary studies suggest that similar compounds with phosphine groups exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cellular proliferation pathways.
In Vitro Studies
In vitro evaluations have demonstrated the following:
- Cytotoxicity : Studies have shown that ethanamine derivatives exhibit significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to ethanamine have been tested against HepG2 liver cancer cells and showed a dose-dependent increase in cytotoxicity .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial. While specific data on ethanamine itself may be limited, related studies suggest that phosphine-containing compounds can exhibit favorable pharmacokinetic properties, enhancing their therapeutic potential.
Case Studies
A notable case study involving a related compound highlighted its clinical relevance. A patient exposed to a structurally similar drug experienced severe symptoms including tachycardia and hypertension but improved significantly after treatment with supportive care . This emphasizes the need for careful monitoring of similar compounds in clinical settings.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Significant against HepG2 cells | |
| Protein Modulation | Interaction with SMARCA2/BRM | |
| Clinical Relevance | Case study indicating severe reactions |
Future Directions
The exploration of ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- holds promise for various therapeutic applications, particularly in oncology. Future research should focus on:
- Detailed Mechanistic Studies : Further elucidation of how this compound interacts at the molecular level with target proteins.
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before moving into human trials.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity will be critical for optimizing therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
